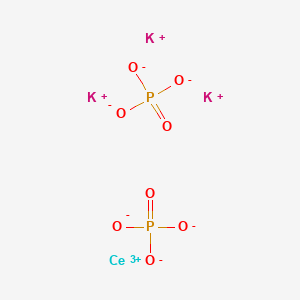
Cerium tripotassium bis(phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium tripotassium bis(phosphate) is a chemical compound with the molecular formula CeK₃O₈P₂. It is a white crystalline solid that is widely used in various industries such as ceramics, glass, and electronics due to its high thermal stability and excellent electrical conductivity .
Méthodes De Préparation
Cerium tripotassium bis(phosphate) can be synthesized through a hydrothermal reaction involving cerium(IV) oxide and phosphoric acid in an autoclave. The reaction conditions, such as the mixing ratio of cerium(IV) oxide to phosphoric acid, heating temperature, and time, significantly affect the yield and properties of the product . Industrial production methods often involve the direct solvothermal approach, which allows for the preparation of cerium phosphate catalysts with different cerium to phosphate molar ratios .
Analyse Des Réactions Chimiques
Cerium tripotassium bis(phosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium hydroxide and phosphoric acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Cerium tripotassium bis(phosphate) has numerous scientific research applications. In chemistry, it is used as a catalyst in various organic synthesis reactions. In biology, it is utilized for its ability to adsorb ammonia in aqueous solutions and gases . In medicine, cerium compounds are being explored for their potential use in drug delivery systems and as antibacterial agents . In industry, it is used in the production of ceramics, glass, and electronics due to its high thermal stability and excellent electrical conductivity .
Mécanisme D'action
The mechanism by which cerium tripotassium bis(phosphate) exerts its effects involves the reversible conversion of cerium between its trivalent and tetravalent states. This redox cycling allows cerium to act as an effective catalyst and antibacterial agent . The molecular targets and pathways involved in these processes include the inhibition of bacterial growth and the promotion of catalytic reactions through the interaction with various substrates .
Comparaison Avec Des Composés Similaires
Cerium tripotassium bis(phosphate) can be compared with other similar compounds such as cerium(IV) bis(phenylphosphonate) and cerium(IV) bis(carboxymethylphosphonate) monohydrate. These compounds share similar properties, such as high thermal stability and excellent electrical conductivity, but differ in their specific applications and synthesis methods . For example, cerium(IV) bis(phenylphosphonate) is synthesized through precipitation and mechanochemical reactions, while cerium(IV) bis(carboxymethylphosphonate) monohydrate is synthesized via ball milling .
Propriétés
Numéro CAS |
68998-30-1 |
|---|---|
Formule moléculaire |
CeK3O8P2 |
Poids moléculaire |
447.35 g/mol |
Nom IUPAC |
tripotassium;cerium(3+);diphosphate |
InChI |
InChI=1S/Ce.3K.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+3;3*+1;;/p-6 |
Clé InChI |
ULHZWTVGOMRTNQ-UHFFFAOYSA-H |
SMILES canonique |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[K+].[K+].[K+].[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
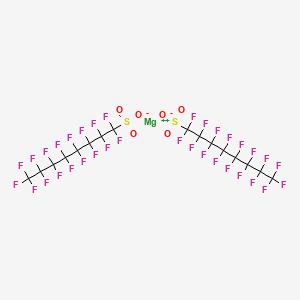
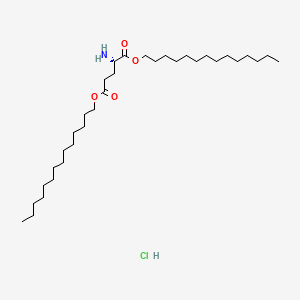
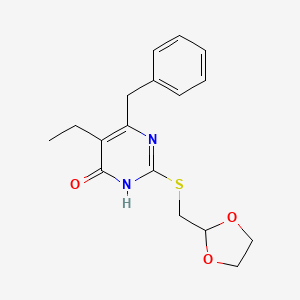
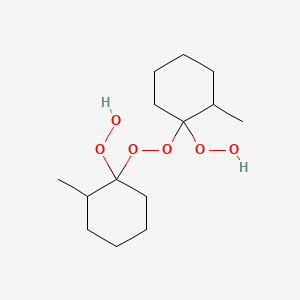
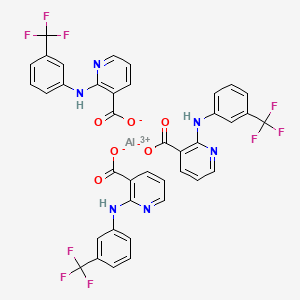
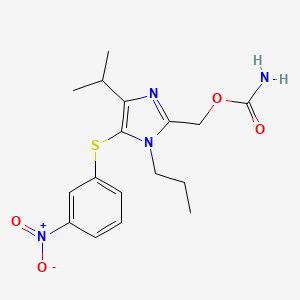
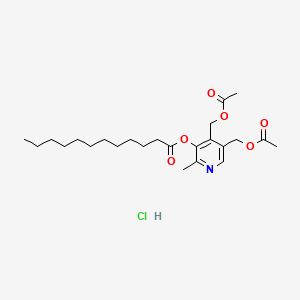
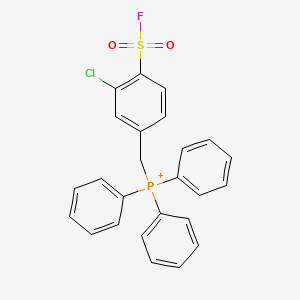
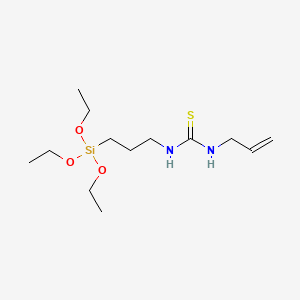

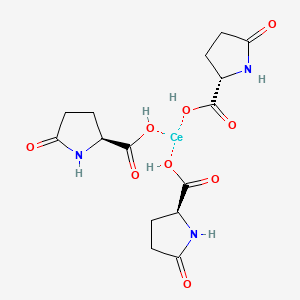
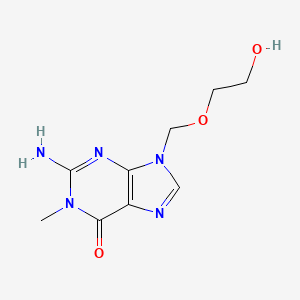
![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)
